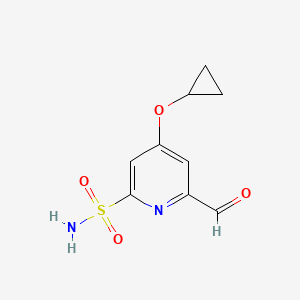
4-Cyclopropoxy-2-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-isopropylbenzonitrile is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as recycling agents has been explored to enhance the green synthesis of benzonitrile derivatives . This method offers advantages such as reduced reaction time, elimination of metal salt catalysts, and simplified separation processes.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-2-isopropylbenzonitrile has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and chemicals, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyclopropoxy-2-isopropylbenzonitrile can be compared with other similar compounds, such as:
2-Cyclopropoxy-4-isopropylbenzonitrile: This compound has a similar structure but with different positional isomerism.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with distinct chemical properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activity, and potential applications. The unique combination of the cyclopropoxy and isopropyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6H2,1-2H3 |
InChI Key |
MCGXYUVBMTURSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14809727.png)
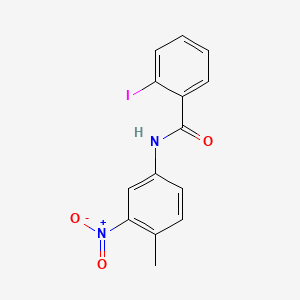

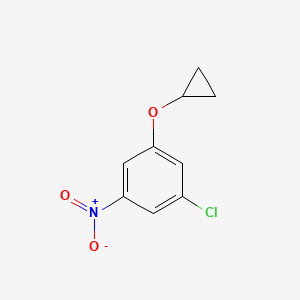
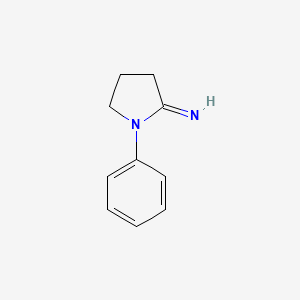
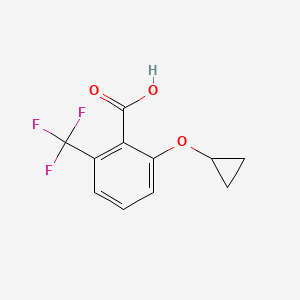



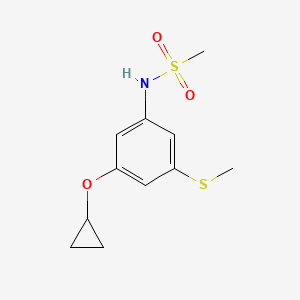
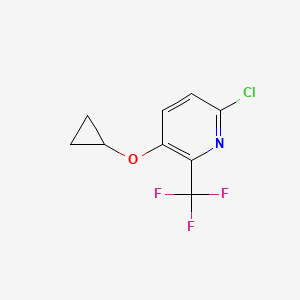
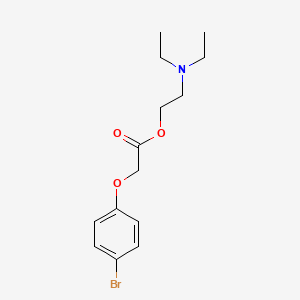
![N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14809792.png)
